molecular formula C17H27N3 B5712979 1-Cycloheptyl-4-(pyridin-2-ylmethyl)piperazine

1-Cycloheptyl-4-(pyridin-2-ylmethyl)piperazine

Cat. No.: B5712979
M. Wt: 273.4 g/mol
InChI Key: BBJJQVJEHBVIEN-UHFFFAOYSA-N
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Description

1-Cycloheptyl-4-(pyridin-2-ylmethyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound features a cycloheptyl group attached to the piperazine ring, along with a pyridin-2-ylmethyl substituent. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cycloheptyl-4-(pyridin-2-ylmethyl)piperazine can be achieved through several methods. One common approach involves the reductive amination of piperazine with cycloheptyl ketone and pyridin-2-ylmethylamine. The reaction typically requires a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride, and is carried out in a suitable solvent like methanol or ethanol under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 1-Cycloheptyl-4-(pyridin-2-ylmethyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

Scientific Research Applications

1-Cycloheptyl-4-(pyridin-2-ylmethyl)piperazine has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-Cycloheptyl-4-(pyridin-2-ylmethyl)piperazine involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include GABA receptors and ion channels .

Comparison with Similar Compounds

  • 1-Benzhydryl-4-(pyridin-2-ylmethyl)piperazine
  • 1,4-Diphenylpiperazine
  • 1-Benzhydryl-4-benzylpiperazine

Comparison: 1-Cycloheptyl-4-(pyridin-2-ylmethyl)piperazine is unique due to the presence of the cycloheptyl group, which imparts distinct steric and electronic properties compared to other piperazine derivatives. This uniqueness can influence its binding affinity and selectivity towards specific molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

1-cycloheptyl-4-(pyridin-2-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3/c1-2-4-9-17(8-3-1)20-13-11-19(12-14-20)15-16-7-5-6-10-18-16/h5-7,10,17H,1-4,8-9,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBJJQVJEHBVIEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2CCN(CC2)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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